molecular formula C5H8Cl2O B1583266 3,5-Dichloropentan-2-one CAS No. 58371-98-5

3,5-Dichloropentan-2-one

Cat. No. B1583266
CAS RN: 58371-98-5
M. Wt: 155.02 g/mol
InChI Key: NOSBOKVYSXXKFL-UHFFFAOYSA-N
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Description

3,5-Dichloropentan-2-one is a chemical compound with the molecular formula C5H8Cl2O and a molecular weight of 155.02 . It is also known by its IUPAC name, 3,5-dichloro-2-pentanone .


Synthesis Analysis

The synthesis of 3,5-Dichloropentan-2-one involves the use of mineral acid in a reactor, which is stirred and heated to a uniform temperature . A premixed liquid, prepared by sufficiently mixing α-chloro-α-acetyl group gamma butyrolactone and a specific phase transfer catalyst, is then added . After completion of dropwise addition, the mixture is insulated and stirred for a certain time before starting reduced steam distillation . The product is then put into a product holding vessel .


Molecular Structure Analysis

The InChI code for 3,5-Dichloropentan-2-one is 1S/C5H8Cl2O/c1-4(8)5(7)2-3-6/h5H,2-3H2,1H3 . This indicates that the molecule consists of 5 carbon atoms, 8 hydrogen atoms, 2 chlorine atoms, and 1 oxygen atom .


Physical And Chemical Properties Analysis

3,5-Dichloropentan-2-one has a density of 1.18g/cm3 . Its boiling point is 208.1ºC at 760mmHg . The flash point of this compound is 82.3ºC .

Scientific Research Applications

Enthalpy and Heat Capacities

  • 3,5-Dichloropentan-2-one's analogs, such as 1,5-dichloropentane, have been studied for their thermodynamic properties like enthalpies of solution and heat capacities in water. This research is crucial for understanding the solution behavior of similar dichloroalkanes, impacting fields like material science and chemical engineering (Hallén, 1993).

Role in Steroid Synthesis

  • Dichloropentanone derivatives have been used in steroid synthesis. For instance, 5-chloropent-1-ene-3-one, a compound similar to 3,5-Dichloropentan-2-one, has been employed as a synthetic equivalent for divinyl ketone in the production of androstane 3,17-dione type steroids (Danishefsky & Yan, 1978).

Supercritical Systems

  • In supercritical systems, dichloropentane derivatives are proposed as simulants for toxic compounds, aiding in research for disposing of hazardous materials through oxidation in supercritical water. This application is vital in environmental and safety engineering (Politzer et al., 1993).

Biological Applications

  • In the realm of biochemistry and pharmacology, derivatives of dichloropentanone have shown potential. They have been explored for their antimicrobial properties and DNA binding capabilities, signifying their potential as candidates for anticancer and antibacterial agents (Gupta et al., 2016).

Synthesis of Piperidin-4-ols

  • Compounds like 1,5-Dichloropentan-3-ol, closely related to 3,5-Dichloropentan-2-one, are used in the synthesis of various arylpiperidin-4-ols. These compounds are essential in medicinal chemistry for developing new pharmaceuticals (Reese & Thompson, 1988).

Polymer Science

  • In polymer science, dichloropentane analogs have been used to study the thermal decomposition of polyvinyl chloride polymers. This is significant for understanding the stability and degradation pathways of PVC, a widely used plastic (Chytrý et al., 1973).

Nanotechnology

  • Dichloropentane derivatives have been explored for creating one-dimensional nanostructures on silicon surfaces, a promising avenue in the field of nanotechnology and material science. This research is crucial for developing nanoscale devices (Harikumar et al., 2008).

properties

IUPAC Name

3,5-dichloropentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8Cl2O/c1-4(8)5(7)2-3-6/h5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOSBOKVYSXXKFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(CCCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70973934
Record name 3,5-Dichloropentan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70973934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dichloropentan-2-one

CAS RN

58371-98-5
Record name 3,5-Dichloro-2-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58371-98-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dichloropentan-2-one
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Record name 3,5-Dichloropentan-2-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-dichloropentan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.055.642
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
L Crombie, M Manzoor-i-Khuda… - Journal of the Chemical …, 1957 - pubs.rsc.org
… but it is contaminated with about 16% of 3 : 5-dichloropentan-2-one (identified and estimated by … We find that, once formed, 3 : 5-dichloropentan-2-one survives unchanged when treated …
Number of citations: 9 pubs.rsc.org
JW Cornforth, RH Cornforth, KK Mathew - Journal of the Chemical …, 1959 - pubs.rsc.org
In earlier experiments, the corresponding bromide (X), also predominantly in the tmnsform, was prepared by a different method. The starting point was homogeranic acid (XI), prepared …
Number of citations: 66 pubs.rsc.org
SK Jarchow-Choy, AT Koppisch… - Current Organic …, 2014 - ingentaconnect.com
Isoprenoids constitute the largest class of natural products with greater than 55,000 identified members. They play essential roles in maintaining proper cellular function leading to …
Number of citations: 10 www.ingentaconnect.com
G Pattenden - Biographical Memoirs of Fellows of the Royal Society, 2001 - JSTOR
Leslie Crombie was born in York on 10 June 1923, the second eldest, and only boy, of Walter Crombie and Gladys (nee Clarkson). On his father's side his great-grandfather had kept a …
Number of citations: 1 www.jstor.org
E Naziri, MZ Tsimidou - Recent Patents on Food, Nutrition & …, 2013 - ingentaconnect.com
Squalene (SQ), the sterol precursor in all cell types, is a functional lipid of high importance, as currently an array of benefits to human health are recognized. It has chemopreventive and …
Number of citations: 14 www.ingentaconnect.com
R McCrindle, KH Overton - Rodd's Chemistry of Carbon Compounds, 1964 - Elsevier
Publisher Summary This chapter provides an impression of the range and types of functionality found within each group of the diterpenoids, sesterterpenoids, and triterpenoids class of …
Number of citations: 13 www.sciencedirect.com
AM Yurkevich - Russian Chemical Reviews, 1964 - iopscience.iop.org
CONTENTS I. Introduction 189 II. Reactions not involving cleavage of the thiazolium ring 189 III. Reactions resulting in cleavage of the thiazolium ring 190 IV. Acylation of thiamine and …
Number of citations: 3 iopscience.iop.org
SAR Battersby, DW Young - 2016 - royalsocietypublishing.org
Sir John Cornforth was a pioneer in discovering the detailed chemistry used by living systems to construct the organic substances they contain. From his teenage years, he was …
Number of citations: 1 royalsocietypublishing.org
L CROMBIE, SH HARPER… - JOURNAL OF …, 1955 - ROYAL SOC CHEMISTRY THOMAS …
Number of citations: 0

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